molecular formula C12H8ClNO B3277047 4-(2-Chlorophenyl)picolinaldehyde CAS No. 65219-36-5

4-(2-Chlorophenyl)picolinaldehyde

Cat. No.: B3277047
CAS No.: 65219-36-5
M. Wt: 217.65 g/mol
InChI Key: YMEXRAMEPMIPPW-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)picolinaldehyde is a high-purity chemical compound supplied for research applications. As a member of the picolinaldehyde family, this heteroaromatic building block integrates a pyridine ring with an aldehyde functional group and a 2-chlorophenyl substituent, making it a valuable scaffold in medicinal chemistry and drug discovery research. The primary research application of this compound is as a key synthetic intermediate in multi-component reactions and the construction of nitrogen-containing heterocycles . Its molecular structure, featuring the aldehyde group, is particularly useful in annulation reactions for synthesizing complex fused heterocyclic systems, such as pyrimido[4,5-b]indoles, which are core structures found in numerous biologically active molecules . Furthermore, compounds with similar chlorophenyl and picolinaldehyde motifs have been investigated as potential inhibitors of critical biological targets, including vascular endothelial growth factor receptor 2 (VEGFR2), a key protein in angiogenesis . Researchers value this compound for its ability to serve as a precursor in the development of novel small molecules for pharmacological testing. Its structure is consistent with molecules that exhibit cytotoxic, anti-inflammatory, and antimicrobial properties, providing a foundation for developing new therapeutic agents . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chlorophenyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-12-4-2-1-3-11(12)9-5-6-14-10(7-9)8-15/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEXRAMEPMIPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262307
Record name 4-(2-Chlorophenyl)-2-pyridinecarboxaldehyde
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Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65219-36-5
Record name 4-(2-Chlorophenyl)-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65219-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chlorophenyl)-2-pyridinecarboxaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID501262307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design for 4 2 Chlorophenyl Picolinaldehyde

Retrosynthetic Approaches to the Core Structure

Retrosynthetic analysis is a foundational technique in organic synthesis for planning the creation of complex molecules. For 4-(2-Chlorophenyl)picolinaldehyde, the analysis begins by disconnecting the molecule at key bonds to identify simpler, more readily available precursor molecules.

A primary disconnection strategy targets the carbon-carbon bond between the pyridine (B92270) ring and the 2-chlorophenyl group. This approach simplifies the target molecule into two key synthons: a 4-substituted pyridine fragment and a 2-chlorophenyl fragment. This leads to practical starting materials such as a 4-halopicolinaldehyde (e.g., 4-chloropicolinaldehyde) and a (2-chlorophenyl)organometallic reagent, like (2-chlorophenyl)boronic acid, setting the stage for a metal-catalyzed cross-coupling reaction.

An alternative retrosynthetic pathway involves the functional group interconversion of the aldehyde. The formyl group (-CHO) can be traced back to a methyl group (-CH₃), which can be oxidized in a later synthetic step. This disconnection leads to the precursor 4-(2-chlorophenyl)-2-methylpyridine. This intermediate would then be synthesized, again likely via a cross-coupling reaction, followed by a selective oxidation of the methyl group to yield the final aldehyde product. These conceptual dissections form the strategic blueprint for the synthetic endeavors detailed in the following sections. chadsprep.comresearchgate.net

Precursor Synthesis and Elaboration

For instance, if the chosen route involves coupling, the synthesis of 4-chloropicolinaldehyde (B130258) is a necessary first stage. nih.gov This precursor itself can be derived from 4-picoline through oxidation to 4-pyridinecarboxaldehyde, followed by a chlorination step. chemicalbook.com Alternatively, methods for synthesizing substituted pyridines can be employed, starting from simpler acyclic precursors and constructing the heterocyclic ring with the desired substitution pattern.

In the pathway requiring late-stage oxidation, the precursor 4-(2-chlorophenyl)-2-methylpyridine becomes the synthetic target. This intermediate is typically assembled using a palladium-catalyzed cross-coupling reaction between 2-methyl-4-chloropyridine and (2-chlorophenyl)boronic acid. The subsequent elaboration step involves the selective oxidation of the 2-methyl group to an aldehyde. This transformation can be challenging due to the potential for over-oxidation or reaction at other sites on the pyridine ring. However, specific reagents and conditions have been developed for such selective oxidations. The synthesis of precursors is a critical phase where significant material can be prepared for optimization of the final, key bond-forming or functional group transformation steps. messiah.edu

Direct Synthetic Strategies

Direct strategies for constructing the this compound framework involve advanced catalytic methods that can form the key C-C bond or install the aldehyde functionality with high efficiency and selectivity.

Photoredox and Visible-Light-Enabled Construction

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling reactions under mild conditions. sigmaaldrich.comnih.gov A metal-free, visible-light-driven approach has been developed for the direct C-H functionalization of pyridines, leading to the synthesis of polysubstituted picolinaldehydes. researchgate.net This method often utilizes an organic dye as a photocatalyst, which, upon excitation by light, can initiate a sequence of single-electron transfer (SET) events. sigmaaldrich.comnih.gov

In a hypothetical application to this compound, one could envision a process where 4-(2-chlorophenyl)pyridine undergoes a direct formylation at the C2 position. This could be achieved through a photoredox-mediated Minisci-type reaction, where a formyl radical equivalent, generated from a stable precursor like 1,3-dioxolane, adds to the electron-deficient pyridine ring. researchgate.net The use of visible light and the avoidance of transition metals align with the principles of green chemistry, offering a more sustainable pathway. researchgate.netnih.gov These reactions benefit from mild conditions and can often tolerate a wide range of functional groups, making them highly attractive for complex molecule synthesis. beilstein-journals.org

Metal-Catalyzed Synthetic Pathways

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for constructing C-C bonds. The Suzuki-Miyaura coupling, typically catalyzed by palladium complexes, is a highly effective method for linking aryl groups. The synthesis of this compound is well-suited to this approach, reacting a 4-halopicolinaldehyde derivative with (2-chlorophenyl)boronic acid.

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of palladium sources and ligands can be employed to optimize the reaction yield and minimize side products.

Table 1: Representative Conditions for Metal-Catalyzed Suzuki Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-Na₂CO₃Toluene (B28343)/Water90
Pd(OAc)₂SPhosK₃PO₄Dioxane100
PdCl₂(dppf)-K₂CO₃DMF80

This method's robustness and broad functional group tolerance make it a reliable strategy for synthesizing the target biaryl structure. Green chemistry principles can be incorporated by using recyclable catalysts or performing the reaction in more environmentally benign solvents. mdpi.com

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. tcichemicals.comnih.gov This approach is celebrated for its atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making it an ideal green chemistry tool. tcichemicals.comscribd.com

While a specific MCR for the direct, one-pot synthesis of this compound is not prominently reported, established MCRs like the Hantzsch dihydropyridine (B1217469) synthesis could be conceptually adapted. nih.gov A hypothetical Hantzsch-type reaction could involve the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source to build a dihydropyridine ring. nih.gov For the target molecule, this would require a more complex, substituted set of starting materials, such as a derivative of 2-chlorobenzaldehyde, to be incorporated into the final structure, followed by aromatization and functional group manipulation. The power of MCRs lies in their convergent nature, which drastically shortens synthetic sequences compared to traditional linear syntheses. organic-chemistry.org

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. wisdomlib.org

For the synthesis of this compound, several green strategies can be implemented:

Alternative Energy Sources: The use of microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a key consideration. nih.gov Some reactions can even be performed under solvent-free conditions. mdpi.com

Catalysis: Employing catalytic methods, such as photoredox researchgate.net and metal-catalyzed reactions mdpi.com, is inherently greener than using stoichiometric reagents, as it reduces waste.

Atom Economy: Designing synthetic routes, like MCRs, that maximize the incorporation of atoms from the starting materials into the final product is a fundamental principle of green chemistry. tcichemicals.comscribd.com

By integrating these considerations, the synthesis of this compound can be achieved in a more sustainable and environmentally responsible manner. chemicalbook.com

Functional Group Interconversions for Picolinaldehyde Derivatives

The introduction of the aldehyde functionality at the C-2 position of the pyridine ring is a critical step in the synthesis of picolinaldehyde derivatives. Several functional group interconversion strategies can be employed to achieve this transformation, starting from more readily available precursors.

One of the most common and effective methods is the oxidation of a 2-methyl group on the pyridine ring. This transformation can be achieved using a variety of oxidizing agents. For instance, selenium dioxide (SeO₂) is a classic reagent for the oxidation of methyl groups adjacent to a nitrogen-containing heterocycle. The reaction is typically carried out in a suitable solvent like dioxane or toluene at elevated temperatures.

Another versatile approach is the oxidation of a primary alcohol (a 2-hydroxymethyl group) to the corresponding aldehyde. This method offers the advantage of milder reaction conditions and a wider range of selective oxidizing agents, which minimizes the risk of over-oxidation to the carboxylic acid. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane (DMP). The choice of oxidant often depends on the substrate's sensitivity and the desired reaction scale. harvard.edu

Furthermore, the aldehyde can be obtained through the reduction of a carboxylic acid or its derivatives, such as esters or acid chlorides. While the direct reduction of a carboxylic acid to an aldehyde can be challenging, the use of specialized reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce esters to aldehydes. imperial.ac.ukvanderbilt.edu Alternatively, a 2-cyanopyridine (B140075) precursor can be reduced to the aldehyde using reagents like DIBAL-H or through a Stephen aldehyde synthesis, which involves the formation of an imine intermediate followed by hydrolysis. vanderbilt.edu

A summary of common functional group interconversions for the synthesis of picolinaldehyde derivatives is presented in the table below.

Starting Material Precursor (at C-2)Reagent(s)ProductReference(s)
Methyl (-CH₃)Selenium Dioxide (SeO₂)Aldehyde (-CHO)
Hydroxymethyl (-CH₂OH)Manganese Dioxide (MnO₂), Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP)Aldehyde (-CHO) harvard.edu
Carboxylic Acid (-COOH)1. SOCl₂ 2. Pd/C, H₂ (Rosenmund Reduction)Aldehyde (-CHO) fiveable.me
Ester (-COOR)Diisobutylaluminium hydride (DIBAL-H) (1 equiv., low temp.)Aldehyde (-CHO) imperial.ac.ukvanderbilt.edu
Nitrile (-CN)Diisobutylaluminium hydride (DIBAL-H) or Stephen Aldehyde Synthesis (SnCl₂/HCl)Aldehyde (-CHO) vanderbilt.edu

Optimization of Reaction Conditions and Yield

The optimization of a Suzuki-Miyaura coupling reaction involves the careful selection of several key parameters to maximize the yield and minimize side products. covasyn.comresearchgate.net These parameters include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.

Catalyst and Ligand: A variety of palladium catalysts can be employed, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with a suitable phosphine (B1218219) ligand. organic-chemistry.org The choice of ligand is crucial and can significantly impact the reaction's efficiency. Sterically hindered and electron-rich phosphine ligands, such as SPhos or XPhos, have been shown to be highly effective in promoting the coupling of challenging substrates, including heteroaryl halides. mdpi.com

Base: The base plays a critical role in the transmetalation step of the catalytic cycle. Common bases include inorganic carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can influence the reaction rate and yield. For instance, stronger bases like cesium carbonate are often used for less reactive substrates.

Solvent: The choice of solvent is also important and can affect the solubility of the reactants and the catalyst, as well as the reaction temperature. A mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and water is frequently used, as water can aid in the dissolution of the inorganic base. nih.gov

Temperature: The reaction temperature is a critical parameter that needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of undesired byproducts. Microwave-assisted heating has emerged as a valuable technique to accelerate Suzuki-Miyaura reactions, often leading to shorter reaction times and improved yields. mdpi.com

A hypothetical optimization of the Suzuki-Miyaura coupling for the synthesis of 4-(2-chlorophenyl)pyridine, a key intermediate, is presented in the table below, based on general principles and reported conditions for similar reactions.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O10065
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10075
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O11088
4Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane10092

Reactivity and Advanced Chemical Transformations of 4 2 Chlorophenyl Picolinaldehyde

Reactions at the Aldehyde Moiety

The aldehyde functional group is a key site for a variety of chemical transformations, primarily involving nucleophilic additions and condensation reactions.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde group in 4-(2-Chlorophenyl)picolinaldehyde is electrophilic and, therefore, susceptible to attack by a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental reactivity allows for the construction of more complex molecular architectures.

Nucleophilic Addition: In a typical nucleophilic addition, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.comkhanacademy.org Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.orgyoutube.com The reactivity of the aldehyde can be enhanced by electron-withdrawing groups on the pyridine (B92270) ring, which increase the partial positive charge on the carbonyl carbon. libretexts.org

Common nucleophiles used in these reactions include:

Grignard Reagents (R-MgX): These organometallic reagents add an alkyl or aryl group to the aldehyde, forming a secondary alcohol upon workup.

Organolithium Reagents (R-Li): Similar to Grignard reagents, these provide a source of carbanions for addition to the aldehyde.

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the aldehyde, reducing it to the corresponding primary alcohol. youtube.com

Cyanide (CN⁻): Addition of cyanide forms a cyanohydrin, which can be a precursor to alpha-hydroxy acids and other functional groups.

Condensation Reactions: These reactions involve the initial nucleophilic addition to the aldehyde followed by the elimination of a small molecule, typically water. acsgcipr.org A prominent example is the reaction with amines to form imines (Schiff bases). wikipedia.org These reactions are often reversible and can be driven to completion by removing the water formed. masterorganicchemistry.com

The formation of azachalcones, which are α,β-unsaturated ketones, can be achieved through the condensation of pyridinecarboxaldehydes with acetophenones in the presence of a base. researchgate.net Additionally, condensation reactions of 2-acetylpyridine (B122185) with various benzaldehydes have been shown to yield novel cyclohexanol (B46403) products. rsc.org

The table below summarizes some of the key nucleophilic addition and condensation reactions applicable to the aldehyde moiety.

Reaction TypeReagent(s)Product Type
Grignard ReactionR-MgX, then H₃O⁺Secondary Alcohol
ReductionNaBH₄ or LiAlH₄, then H₃O⁺Primary Alcohol
Cyanohydrin FormationKCN/HCNCyanohydrin
Imine FormationR-NH₂Imine (Schiff Base)
Wittig ReactionPh₃P=CHR'Alkene
Aldol CondensationKetone/Aldehyde, Base/Acidβ-Hydroxy Aldehyde/Ketone

Dimerization and Oligomerization Pathways

Furthermore, the formation of oligomeric or polymeric materials could potentially be initiated through repeated aldol-type condensations or other polymerization mechanisms involving the aldehyde functionality, particularly under specific catalytic or thermal conditions.

Transformations of the Pyridine Nucleus

The pyridine ring, being an electron-deficient aromatic system, exhibits its own characteristic reactivity, which can be strategically exploited for further functionalization.

Directed Ortho-Metallation and Functionalization

Directed ortho-metallation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. nih.govacs.org In the context of pyridine derivatives, a directing group (DMG) on the ring can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a lithiated intermediate. harvard.eduuwindsor.ca This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

For a 4-substituted pyridine like this compound, the aldehyde group, after in-situ protection (e.g., as a hemiaminal), or other potential directing groups could direct metallation to the C-3 or C-5 position of the pyridine ring. harvard.edu A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been demonstrated as a general method for synthesizing substituted azabiaryls from pyridine derivatives. nih.govacs.org

The choice of base is crucial, with reagents like lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) often being used to avoid nucleophilic addition to the pyridine ring itself. uwindsor.ca

Ring-Opening and Rearrangement Reactions (if academically relevant, general for pyridines)

While not a common transformation for simple pyridines, ring-opening and rearrangement reactions can occur under specific conditions, particularly with appropriately substituted or activated pyridine rings. For instance, para-substituted pyridines can be converted into meta-substituted anilines through a sequence of ring-opening and ring-closing reactions. acs.orgacs.orgnih.gov This process involves the initial formation of a pyridinium (B92312) salt, followed by ring-opening to a streptocyanine intermediate, which then undergoes a [5+1] ring-closing reaction. acs.orgacs.org

In some cases, coordination to a metal center can facilitate the ring-opening of pyridine derivatives. For example, the pyridine ring of 2,2′-bipyridine and 1,10-phenanthroline (B135089) ligands has been shown to undergo ring-opening when coordinated to a Re(I) carbonyl complex. nih.gov

Reactivity of the Chlorophenyl Substituent

The 2-chlorophenyl group attached to the pyridine ring also presents opportunities for chemical modification, primarily through reactions involving the carbon-chlorine bond.

The chloro substituent on the phenyl ring is a versatile handle for transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds. Some of the most common cross-coupling reactions applicable here include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.

Heck Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form an N-aryl product.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form an aryl alkyne.

These reactions would replace the chlorine atom with a new functional group, providing a powerful method for diversifying the structure of this compound derivatives.

Cross-Coupling Reactions (e.g., Suzuki, Negishi)

The chlorine atom on the phenyl ring and the carbon-halogen bond on the pyridine ring (if modified to be a halide) are potential sites for cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki Reaction: The Suzuki reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is a powerful tool for creating biaryl structures. google.com In the context of this compound, the 2-chlorophenyl moiety is a suitable substrate for Suzuki coupling. By reacting it with various aryl or heteroaryl boronic acids, the chlorine atom can be replaced to introduce diverse molecular fragments. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand), a base (like Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a solvent system, often a mixture of an organic solvent and water. google.commdpi.com The aldehyde group on the picolinaldehyde moiety is generally tolerant of these reaction conditions.

Table 1: Representative Conditions for Suzuki Coupling on Chloro-Aryl Scaffolds

Component Example Role
Substrate Aryl Chloride Electrophile
Reagent Arylboronic Acid Nucleophile
Catalyst Pd(OAc)₂, S-Phos Facilitates C-C bond formation
Base K₃PO₄, Cs₂CO₃ Activates the boronic acid

| Solvent | Toluene (B28343), 1,4-Dioxane/Water | Reaction medium |

Negishi Reaction: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, also catalyzed by a palladium or nickel complex. chemicalbook.comcymitquimica.com This method is known for its high functional group tolerance and reactivity. The 2-chlorophenyl group of the title compound can be coupled with various organozinc reagents. The reaction is particularly useful for coupling with sp³, sp², and sp hybridized carbon atoms. cymitquimica.com The preparation of the required organozinc species and the choice of catalyst/ligand system are crucial for a successful transformation. For pyridine-containing substrates, specific ligands may be required to achieve high yields due to the coordinating nature of the pyridine nitrogen. cymitquimica.com

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds, especially for pyridines activated by electron-withdrawing groups. nih.govresearchgate.net The pyridine ring in this compound is electron-deficient due to the nitrogen atom and the aldehyde group, making it susceptible to nucleophilic attack.

If a suitable leaving group (like a halogen) were present at the 2- or 6-position of the pyridine ring, it could be readily displaced by nucleophiles such as amines, alkoxides, or thiolates. While the title compound itself does not have a leaving group on the pyridine ring, its derivatives could undergo such reactions. For instance, if the synthetic precursor to this compound was a 2-chloro-4-(2-chlorophenyl)pyridine, the 2-chloro substituent would be highly activated towards SNAr. The reaction mechanism typically involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The reactivity order in SNAr often follows F > Cl > Br > I, which is contrary to the order seen in many other substitution reactions.

Derivatization for Advanced Chemical Scaffolds

The aldehyde and the chlorophenyl groups are prime handles for derivatization, allowing for the construction of advanced and complex chemical scaffolds.

The aldehyde group is highly versatile for transformations:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to form new C-N bonds, yielding substituted aminomethyl-pyridines. This is a common strategy in medicinal chemistry to introduce amine functionalities.

Wittig Reaction: Conversion of the aldehyde to an alkene with a phosphorus ylide.

Condensation Reactions: Formation of imines or Schiff bases upon reaction with primary amines. These can be stable products or intermediates for further reactions. For example, condensation with thiosemicarbazide (B42300) yields thiosemicarbazones, a class of compounds with known biological activities.

Kröhnke Reaction: The picolinaldehyde can participate as a component in variations of the Kröhnke pyridine synthesis to build more complex poly-pyridine systems like terpyridines.

The 2-chlorophenyl group can be modified via cross-coupling reactions as described in section 3.3.1 to introduce a vast array of aryl, heteroaryl, or alkyl substituents, significantly expanding the molecular diversity.

The synthesis of imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine derivatives often starts from substituted diaminopyridines, which can be prepared from precursors related to the title compound. Such heterocyclic scaffolds are of great interest in medicinal chemistry.

Mechanistic Investigations of Key Transformations

The mechanisms of the primary transformations applicable to this compound are well-established in organic chemistry.

Cross-Coupling (Suzuki/Negishi): The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three main steps: researchgate.net

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chlorophenyl group, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron (Suzuki) or organozinc (Negishi) reagent is transferred to the palladium center, displacing the halide. For the Suzuki reaction, this step is typically facilitated by a base. google.com

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the cycle.

Nucleophilic Aromatic Substitution (SNAr): The classical mechanism proceeds in two steps: researchgate.net

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, breaking the aromaticity and forming a negatively charged Meisenheimer intermediate. The electron-withdrawing groups (like the pyridine nitrogen and aldehyde) stabilize this intermediate via resonance.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. In some cases, particularly with pyridine substrates, the mechanism can be more complex, with the deprotonation of an initial adduct being the rate-determining step.

Coordination Chemistry and Metallosupramolecular Systems

Ligand Design and Coordination Modes of Picolinaldehyde Derivatives

Picolinaldehyde derivatives typically act as bidentate ligands, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group, forming a stable five-membered chelate ring. wikipedia.org However, the aldehyde group can be readily converted into an imine via condensation with a primary amine, creating a Schiff base ligand. wikipedia.org These Schiff base derivatives offer expanded coordination possibilities, often acting as bidentate (N,N') or tridentate (N,N',O) ligands, depending on the nature of the amine used in the condensation. The versatility in coordination modes allows for the synthesis of a diverse range of metal complexes with varying geometries and properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with picolinaldehyde-based ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metal complexes of picolinaldehyde and its derivatives are widespread. The synthesis usually involves the direct reaction of the ligand with a transition metal salt, such as a halide or acetate (B1210297), in a solvent like ethanol (B145695) or methanol. mdpi.com For Schiff base derivatives of 4-(2-Chlorophenyl)picolinaldehyde, the ligand is often synthesized in situ by reacting the aldehyde with an amine in the presence of the metal ion, or the pre-synthesized Schiff base is subsequently reacted with the metal salt.

While less common than their transition metal counterparts, picolinaldehyde-based ligands can also form complexes with main group metals. The synthesis methodologies are similar, involving the reaction of the ligand with a main group metal salt. wikipedia.org The coordination is again expected to occur through the pyridine nitrogen and the aldehyde or imine functionality. The resulting complexes are typically characterized by NMR and IR spectroscopy, and where possible, by X-ray crystallography. The nature of the metal-ligand bond in these complexes is generally more electrostatic compared to transition metal complexes.

Geometric and Electronic Structures of Metal-Ligand Adducts

The geometric and electronic structures of metal complexes containing picolinaldehyde-based ligands are highly dependent on the metal ion, its oxidation state, and the specific coordination mode of the ligand. For bidentate picolinaldehyde or its Schiff base derivatives, square planar or tetrahedral geometries are common for four-coordinate complexes, while octahedral geometries are prevalent for six-coordinate complexes where other ligands are also present. wikipedia.org

The presence of the 2-chlorophenyl substituent in this compound can introduce steric hindrance that may influence the coordination geometry. Furthermore, the electron-withdrawing nature of the chloro group can affect the electronic structure of the complex by altering the electron density on the ligand and influencing the strength of the metal-ligand bond.

Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental data, providing insights into the electronic structure, molecular orbital energies, and the nature of metal-ligand bonding. mit.edu

Table 1: Expected Geometries of Metal Complexes with Picolinaldehyde-Type Ligands

Coordination NumberMetal Ion ExamplesCommon Geometries
4Cu(II), Ni(II), Pd(II), Pt(II)Square Planar, Tetrahedral
5Cu(II), V(IV)Square Pyramidal, Trigonal Bipyramidal
6Co(II), Ni(II), Fe(II), Ru(III)Octahedral

Ligand Field Theory and Metal-Ligand Interactions

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. nih.gov In complexes of this compound, the pyridine nitrogen and the imine nitrogen (in Schiff base derivatives) act as σ-donors, donating electron density to the metal's d-orbitals. This interaction causes the d-orbitals to split into different energy levels. The magnitude of this splitting, denoted as Δ, depends on the metal ion, the ligand, and the coordination geometry.

The pyridine ring can also participate in π-interactions. It is generally considered a weak π-acceptor ligand, capable of accepting electron density from the metal's filled d-orbitals into its π* orbitals (π-backbonding). wikipedia.org This backbonding strengthens the metal-ligand bond and can influence the electronic and magnetic properties of the complex. The electronic properties of the 2-chlorophenyl substituent will impact the π-acceptor ability of the pyridine ring.

Reactivity and Stability of Coordinated this compound

The coordination of this compound to a metal ion can significantly alter its reactivity. The aldehyde or imine group becomes more susceptible to nucleophilic attack due to the polarization of the C=O or C=N bond upon coordination. This modified reactivity can be harnessed for catalytic applications.

Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

There is currently no available scientific literature or research data on the use of this compound in the construction of Metal-Organic Frameworks (MOFs) or other defined supramolecular assemblies. Consequently, no detailed research findings or data tables can be provided for this section. The potential of this compound as a linker in such systems has not been experimentally explored or reported.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 4-(2-Chlorophenyl)picolinaldehyde. These methods provide a foundational understanding of the molecule's reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For molecules structurally similar to this compound, such as other chlorophenyl-substituted heterocyclic compounds, DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine these energies. nih.gov In these related systems, the HOMO is typically distributed over the electron-rich regions, while the LUMO is localized on the electron-deficient parts of the molecule. In this compound, the HOMO is expected to be located primarily on the chlorophenyl ring, while the LUMO would be concentrated on the picolinaldehyde moiety, particularly the pyridine (B92270) ring and the aldehyde group. This distribution facilitates intramolecular charge transfer, a crucial aspect of its electronic behavior.

Interactive Table: Expected Frontier Molecular Orbital Energies for this compound based on similar compounds.

Molecular Orbital Expected Energy (eV) Description
HOMO -6.5 to -7.5 Highest Occupied Molecular Orbital, electron-donating capability
LUMO -2.0 to -3.0 Lowest Unoccupied Molecular Orbital, electron-accepting capability

Note: These values are estimations based on structurally related molecules and may vary in actual calculations for this compound.

The charge distribution within this compound is non-uniform due to the presence of heteroatoms (nitrogen and oxygen) and the electronegative chlorine atom. This distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

In a typical MEP map, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack. These are generally found around the nitrogen and oxygen atoms of the picolinaldehyde group. Blue areas represent positive electrostatic potential, indicating regions prone to nucleophilic attack, such as the hydrogen atoms of the aromatic rings. Green areas denote regions of neutral potential. For related molecules, MEP analysis has been crucial in identifying reactive sites. scirp.org For this compound, the aldehyde oxygen and the pyridine nitrogen would be expected to be the most electron-rich sites.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the phenyl and pyridine rings. This rotation is subject to steric hindrance from the ortho-chloro substituent on the phenyl ring and the aldehyde group on the pyridine ring.

Conformational analysis of biphenyl (B1667301) compounds, which are structurally analogous, reveals that the two rings are generally not coplanar in the lowest energy conformation. ic.ac.uklibretexts.org The dihedral angle between the rings is a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho substituents. ic.ac.uklibretexts.org For this compound, a twisted conformation with a significant dihedral angle is expected to be the most stable.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule, including the flexibility of the bond connecting the two rings and the vibrational modes of the aldehyde group. nih.gov These simulations would reveal the accessible conformational space and the energy barriers between different conformers.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can be employed to explore potential reaction pathways involving this compound. For instance, the reactivity of the aldehyde group in nucleophilic addition reactions can be modeled. By calculating the potential energy surface for a given reaction, transition states can be located, and activation energies can be determined.

This type of analysis is crucial for predicting the feasibility and kinetics of reactions. For example, in the synthesis of derivatives from the aldehyde functional group, transition state analysis can help in understanding the reaction mechanism and optimizing reaction conditions.

Prediction of Spectroscopic Signatures from First Principles

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is commonly used to predict the UV-Vis absorption spectrum. nih.govresearchgate.net The calculations would likely show intense π→π* transitions in the UV region, characteristic of aromatic systems.

Vibrational frequencies corresponding to IR and Raman spectra can also be calculated. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the C=O stretch of the aldehyde group and the C-Cl stretch.

Non-Linear Optical (NLO) Property Prediction

Molecules with significant intramolecular charge transfer characteristics, like this compound, are candidates for non-linear optical (NLO) materials. The presence of the electron-donating chlorophenyl group and the electron-withdrawing picolinaldehyde moiety creates a donor-π-acceptor (D-π-A) system.

The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods. A high β value indicates a strong NLO response. For similar D-π-A systems, theoretical calculations have shown that the magnitude of β is highly dependent on the nature of the donor, acceptor, and the π-conjugated bridge. mdpi.com It is expected that this compound would exhibit a notable NLO response due to its asymmetric electronic structure.

Analysis of Non-Covalent Interactions in Self-Assemblies of this compound

Following a comprehensive search of available scientific literature and crystallographic databases, no specific studies detailing the theoretical and computational analysis of non-covalent interactions (NCIs) in the self-assemblies of this compound were found.

The investigation of non-covalent interactions is crucial for understanding the supramolecular chemistry of a compound, as these forces govern the self-assembly processes that determine its solid-state structure and, consequently, its material properties. Such studies typically involve techniques like X-ray crystallography to determine the precise arrangement of molecules in a crystal lattice. This experimental data is then often complemented by computational methods, such as:

Hirshfeld Surface Analysis: To visualize and quantify intermolecular contacts.

Quantum Theory of Atoms in Molecules (QTAIM): To characterize the nature and strength of bonds, including weak non-covalent interactions.

Non-Covalent Interaction (NCI) Plot Analysis: To identify and visualize regions of non-covalent interactions in real space.

While general principles of non-covalent interactions are well-established, and studies have been conducted on related molecular structures, the specific arrangement and energetic contributions of interactions such as π-π stacking, hydrogen bonding, and halogen bonding in the self-assembly of this compound have not been reported. The presence of a chlorophenyl group and a picolinaldehyde moiety suggests the potential for a rich variety of such interactions, but without experimental or computational data specific to this compound, any detailed analysis would be purely speculative.

Therefore, the generation of detailed research findings and data tables for the non-covalent interactions in the self-assemblies of this compound is not possible at this time. Further experimental and computational research is required to elucidate the supramolecular chemistry of this particular compound.

Applications in Advanced Chemical and Materials Science

Catalytic Applications in Organic Transformations

The pyridine (B92270) and aldehyde functionalities are pivotal to the design of novel catalysts. The nitrogen atom can act as a coordinating site for metals or as a basic site in organocatalysis, while the aldehyde can participate directly in catalytic cycles or serve as a synthetic handle for catalyst elaboration.

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, could potentially leverage the structure of 4-(2-Chlorophenyl)picolinaldehyde. The pyridine nitrogen could act as a Brønsted or Lewis base, activating substrates or other catalytic species. Furthermore, derivatization of the aldehyde group could lead to the formation of chiral organocatalysts. For instance, condensation with chiral amines or amino acids could yield chiral iminium or enamine catalysts, which are instrumental in a wide array of asymmetric transformations. While no specific studies on this compound in this context are available, the general principles of organocatalyst design suggest its potential utility.

The pyridine nitrogen of this compound is an excellent coordination site for transition metals. As a ligand, it could be employed in the synthesis of metal complexes with catalytic activity. The electronic and steric properties of the 2-chlorophenyl group would significantly influence the coordination environment of the metal center, thereby tuning its reactivity. Such metal complexes could find applications in various catalytic processes, including polymerization reactions where the catalyst's structure dictates the polymer's properties. For example, coordination polymers can be constructed using the picolinyl group to facilitate the formation of extended networks. researchgate.net

Table 1: Potential Metal-Ligand Catalytic Applications

Catalytic ReactionPotential Role of this compound LigandExpected Influence of 2-Chlorophenyl Group
Polymerization Control of metal center's electronic and steric environmentModification of polymer tacticity and molecular weight
Cross-Coupling Stabilization of active metal speciesInfluence on reaction kinetics and selectivity
Oxidation Modulation of metal's redox potentialEnhancement of catalyst stability and turnover

This table is a conceptual representation of potential applications and is not based on published experimental data for this compound.

The design of artificial enzymes often involves mimicking the active sites of natural enzymes. The combination of a heterocyclic ring and a reactive functional group in this compound provides a scaffold that could be elaborated to create such bioinspired catalysts. The pyridine ring could mimic the function of histidine residues in coordinating metal ions, while the aldehyde could be a site for substrate binding or further functionalization to introduce other catalytic groups. The development of supramolecular receptors based on rigid backbones with convergent functional groups is a key aspect of creating artificial enzymes. uni-mainz.de

Precursors for Functional Materials and Polymers

The reactivity of the aldehyde group and the potential for intermolecular interactions make this compound a valuable building block for the synthesis of functional materials and polymers.

The aldehyde functionality of this compound allows it to be used as a monomer in various polymerization reactions. For instance, it could undergo condensation polymerization with suitable co-monomers to produce polyesters or polyimines. The presence of the 2-chlorophenyl group would impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and refractive index. The design of supramolecular polymers often relies on molecular recognition events between end groups, a role that derivatives of this compound could potentially fulfill. nih.gov

Supramolecular chemistry relies on non-covalent interactions to construct well-defined architectures from molecular components. brighton.ac.uk The pyridine nitrogen in this compound is a hydrogen bond acceptor, and the aromatic rings can participate in π-π stacking interactions. These features make it an attractive building block for the self-assembly of supramolecular structures. nih.gov Such assemblies can exhibit interesting properties, including guest encapsulation and stimuli-responsive behavior. The formation of layered assemblies can be stabilized by various non-covalent interactions, including hydrogen bonding and π-stacking. mdpi.com

Table 2: Potential Supramolecular Assemblies

Type of AssemblyDriving Non-Covalent InteractionsPotential Application
Coordination Polymers Metal-ligand coordinationPorous materials for gas storage
Liquid Crystals π-π stacking, dipole-dipoleDisplay technologies
Gels Hydrogen bonding, solvophobic effectsSmart materials, drug delivery

This table is a conceptual representation of potential applications and is not based on published experimental data for this compound.

Development of Chemical Sensors and Probes (non-biological)

The utility of this compound in the specific development of non-biological chemical sensors and probes is not extensively documented in publicly available scientific literature. While the broader class of pyridine-based aldehydes is recognized for its potential in sensor technology due to the coordinating ability of the pyridine nitrogen and the reactive nature of the aldehyde group, specific research detailing the application of this compound in this area is limited.

The development of chemical sensors often relies on molecules that exhibit a measurable response, such as a change in fluorescence or an electrochemical signal, upon interaction with a target analyte. The structural features of this compound, in theory, could be harnessed for such purposes. The pyridine ring can act as a binding site for metal ions, and the aldehyde functional group can undergo reactions to form Schiff bases or other derivatives that may possess sensing capabilities. However, without specific research findings, its role in the practical development of non-biological chemical sensors remains largely theoretical.

Role in Advanced Organic Synthesis Strategies

The primary application of this compound in the field of chemistry is as a versatile organic building block and a molecular scaffold. cymitquimica.comcymitquimica.com Its structure, which incorporates a picolinaldehyde moiety substituted with a 2-chlorophenyl group, offers multiple reactive sites, making it a valuable starting material for the synthesis of more complex molecules in medicinal chemistry and materials science.

The aldehyde functional group is a key reactive center, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the introduction of diverse molecular fragments and the construction of larger, more intricate chemical architectures. The presence of the pyridine ring and the chloro-substituted phenyl ring also provides opportunities for further functionalization through various cross-coupling reactions.

The strategic importance of this compound lies in its ability to serve as a foundational component in multi-step synthetic pathways. Organic chemists can leverage its inherent reactivity to build libraries of compounds with potential applications in various fields.

Below is a table detailing the synthetic potential of its key structural features:

Structural FeatureType of ReactionPotential Synthetic Outcome
Aldehyde GroupWittig ReactionFormation of a carbon-carbon double bond, leading to alkene derivatives.
Aldehyde GroupGrignard ReactionCreation of secondary alcohols.
Aldehyde GroupReductive AminationSynthesis of substituted amine derivatives.
Aldehyde GroupKnoevenagel CondensationFormation of new carbon-carbon bonds and functionalized alkenes.
Pyridine RingN-OxidationModification of the electronic properties of the ring system.
Chloro-substituted Phenyl RingSuzuki CouplingFormation of bi-aryl compounds by creating a new carbon-carbon bond.
Chloro-substituted Phenyl RingBuchwald-Hartwig AminationIntroduction of nitrogen-based functional groups.

The utility of this compound as a scaffold enables the systematic development of new chemical entities where the core structure can be methodically elaborated to achieve desired properties.

Future Research Directions and Perspectives

Discovery of Novel Reactivity and Unexplored Transformations

The aldehyde functionality and the pyridine (B92270) ring are key reactive sites in 4-(2-Chlorophenyl)picolinaldehyde, offering a platform for exploring a wide range of chemical transformations. While the fundamental reactions of picolinaldehydes are known, the specific influence of the 4-(2-chlorophenyl) substituent on reactivity remains a fertile ground for investigation.

Future research could focus on the dimerization of this compound. Picolinaldehyde itself can undergo copper(II)-catalyzed dimerization to form (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol. google.com Investigating this reaction with the substituted picolinaldehyde could reveal how the electronic and steric effects of the chlorophenyl group impact the reaction rate, yield, and stereoselectivity of the resulting enediol.

Furthermore, the aldehyde group is a prime target for nucleophilic attack, particularly by amines, to form Schiff bases. wikipedia.org The formation of iminopyridine complexes from this compound with various primary amines could lead to a library of novel bidentate ligands with potentially unique coordination properties. wikipedia.org The exploration of multicomponent reactions, such as the Passerini or Ugi reactions, using this aldehyde could also lead to the synthesis of complex, polyfunctional molecules in a single step.

The reactivity of the pyridine ring itself, influenced by the electron-withdrawing nature of the aldehyde and the chlorophenyl group, also warrants investigation. Exploring electrophilic aromatic substitution reactions on the pyridine ring, or nucleophilic aromatic substitution, could lead to further functionalization and the creation of a diverse range of derivatives.

Design of Next-Generation Catalytic Systems

Schiff bases derived from picolinaldehydes and their metal complexes have demonstrated significant catalytic activity in various organic transformations. mdpi.comnih.govresearchgate.net This provides a strong rationale for designing and developing next-generation catalytic systems based on this compound.

The synthesis of Schiff base ligands from this compound and various chiral amines could lead to the development of novel asymmetric catalysts. These catalysts could be applied to a range of stereoselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The electronic and steric properties imparted by the 2-chlorophenyl group could play a crucial role in enhancing the enantioselectivity of these catalytic systems.

Moreover, the formation of metal complexes with these Schiff base ligands, incorporating transition metals such as copper, palladium, or ruthenium, could yield highly efficient catalysts for cross-coupling reactions, hydrogenations, and transfer hydrogenations. For instance, Schiff base-metal complexes have been successfully used as catalysts in the synthesis of chalcone (B49325) derivatives. mdpi.com The catalytic efficiency of complexes derived from this compound in such reactions should be systematically studied.

Salophen-type Schiff bases have also been shown to be effective metal-free organocatalysts for the synthesis of cyclic carbonates from carbon dioxide and epoxides. mdpi.com The design of analogous structures incorporating the this compound moiety could lead to new, environmentally friendly catalytic systems for CO2 utilization.

Integration into Hybrid Functional Materials

The incorporation of organic molecules into inorganic or polymeric matrices to create hybrid functional materials is a rapidly growing field of materials science. google.com The structural features of this compound make it an attractive candidate for integration into such materials.

The pyridine nitrogen atom and the aldehyde oxygen atom can act as coordination sites for metal ions, enabling the formation of coordination polymers or metal-organic frameworks (MOFs). The structure and properties of these materials would be influenced by the geometry of the ligand and the nature of the metal ion. Such hybrid materials could exhibit interesting properties, including porosity for gas storage and separation, luminescence for sensing applications, or catalytic activity.

Furthermore, the aldehyde group can be used as a reactive handle to covalently graft the molecule onto polymer backbones or inorganic surfaces. For example, the reaction of the aldehyde with amino-functionalized polymers or silica (B1680970) could lead to hybrid materials with tailored surface properties. These materials could find applications as stationary phases in chromatography, as solid-supported catalysts, or as functional coatings. The presence of the chlorine atom could also impart specific properties, such as flame retardancy or altered hydrophobicity, to the resulting materials.

Computational-Guided Design and Optimization of Derivatives

Computational chemistry offers powerful tools for the rational design and optimization of molecules with desired properties, thereby accelerating the discovery process and reducing experimental costs. google.comnih.gov These methods can be effectively applied to the study of this compound and its derivatives.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces of this compound. acs.orgacs.org This would provide insights into its reactivity, stability, and potential interaction with other molecules. Such studies can help in predicting the most favorable sites for chemical modification and in understanding the mechanism of its reactions.

Molecular docking simulations can be used to predict the binding modes and affinities of derivatives of this compound with specific biological targets, such as enzymes or receptors. google.com This in silico screening can guide the synthesis of new compounds with enhanced biological activity, for example, as enzyme inhibitors. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of a series of derivatives with their observed biological or catalytic activity, leading to predictive models for the design of more potent compounds. nih.gov

Furthermore, computational modeling can aid in the design of novel catalysts by simulating the catalytic cycle and identifying the key intermediates and transition states. This can help in optimizing the ligand structure for improved catalytic performance.

Sustainable and Green Chemical Approaches for Synthesis and Application

The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netmdpi.com These principles can be applied to both the synthesis of this compound and its subsequent applications.

Future research should focus on developing green synthetic routes to this compound itself. This could involve the use of environmentally benign solvents, catalysts, and reaction conditions. For example, exploring one-pot, multicomponent reactions to construct the substituted pyridine ring system could offer a more atom-economical and efficient approach compared to traditional multi-step syntheses. nih.govresearchgate.net The use of microwave-assisted synthesis could also significantly reduce reaction times and energy consumption. nih.gov

In the application of this compound and its derivatives, particularly in catalysis, the focus should be on developing recyclable catalytic systems. Immobilizing the catalysts on solid supports, such as polymers or inorganic materials, would facilitate their separation from the reaction mixture and allow for their reuse, thereby reducing waste and cost.

Q & A

Q. What are the common synthetic routes for 4-(2-Chlorophenyl)picolinaldehyde, and how are reaction conditions optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling or condensation reactions . For example, coupling 2-chlorophenylboronic acid with a halogenated picolinaldehyde derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C . Optimization focuses on:

  • Catalyst loading (0.5–2 mol% Pd).
  • Base selection (K₂CO₃ or NaOAc for pH control).
  • Reaction time (12–24 hours for >80% yield).
    Characterization via ¹H/¹³C NMR and HPLC-MS is critical to confirm purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Key techniques include:

  • X-ray crystallography for absolute configuration determination (e.g., C–Cl bond geometry) .
  • FT-IR spectroscopy to identify aldehyde (C=O stretch at ~1700 cm⁻¹) and aromatic C–Cl bonds (600–800 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 248.0342) .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening involves:

  • Enzyme inhibition assays (e.g., trypanothione reductase for antiparasitic potential) using spectrophotometric NADPH depletion monitoring .
  • Protein binding studies via fluorescence quenching with Zinc Finger Proteins (ZFPs), where structural changes are tracked via circular dichroism (CD) .

Advanced Research Questions

Q. How do reaction solvent polarity and substituent effects influence synthetic yields?

Polar aprotic solvents (DMF, DMSO) enhance reactivity in condensation reactions but may promote side reactions (e.g., aldol adducts). In contrast, non-polar solvents (toluene) favor Suzuki coupling but require higher temperatures. Substituent positioning (e.g., ortho-chloro vs. para-chloro) impacts steric hindrance and electronic effects, altering coupling efficiency by 15–20% .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies (e.g., varying IC₅₀ values for ZFP inhibition) are addressed by:

  • Standardizing assay conditions (buffer pH, temperature).
  • Validating protein purity via SDS-PAGE and dynamic light scattering (DLS).
  • Computational docking (AutoDock Vina) to model binding poses and identify key residues (e.g., Cys₃His motifs in ZFPs) .

Q. How can regioselectivity challenges in functionalizing the picolinaldehyde core be mitigated?

Regioselective modifications (e.g., at the 4-position) employ:

  • Directed ortho-metalation (DoM) with LiTMP to install substituents.
  • Protecting groups (e.g., SEM for aldehyde protection during halogenation) .

Q. What advanced techniques elucidate its mechanism in enzyme inhibition?

  • Time-resolved crystallography to capture intermediate binding states.
  • Isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔG, ΔH).
  • QSPR models to correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.